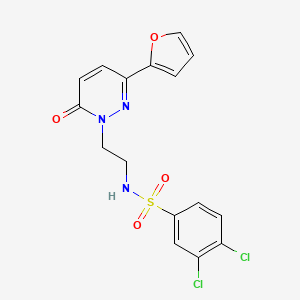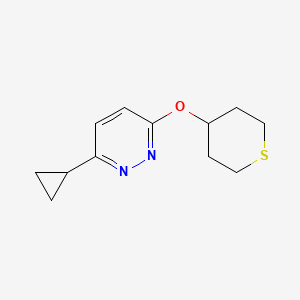
3-Cyclopropyl-6-(thian-4-yloxy)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of various pyridazine derivatives has been explored in several studies. For instance, the synthesis of thieno[2,3-c]pyridazines using 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine as a starting material has been reported, where the starting compound was prepared by reacting 4-cyano-6-phenylpyridazine-3(2H)-thione with ethyl chloroacetate in the presence of sodium ethoxide . Another study describes the microwave-assisted synthesis of 3,6-di(pyridin-2-yl)pyridazines, which are known for their metal-coordinating ability, through inverse-electron-demand Diels-Alder reactions between acetylenes and 1,2,4,5-tetrazines . Additionally, the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine has been achieved by treating 2-(4-chloro-3-methylphenoxy) acetic acid with 3-chloro-6-hydrazinylpyridazine in dry dichloromethane .
Molecular Structure Analysis
The molecular structure of synthesized pyridazine derivatives has been elucidated using various spectroscopic techniques. For example, the structure of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was confirmed by X-ray diffraction (XRD) technique, and its crystallization in the monoclinic crystal system with the space group P21/c was reported . Density functional theory (DFT) calculations and Hirshfeld surface analysis have also been performed to understand the intermolecular interactions and energy frameworks of the compound .
Chemical Reactions Analysis
The reactivity of pyridazine derivatives has been explored in various chemical reactions. For instance, the cyclocondensation of 6-acetyl-4,7-dihydro-5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine with hydroxylamine or hydrazine leads to the formation of new compounds with potential pharmacological activity . Intramolecular cycloaddition reactions of substituted pyridazines have also been studied, leading to the formation of xanthenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure and substituents. For example, the presence of a substituted phenoxy group at the 3-position of the pyridazine ring and an electron-withdrawing group at the para-position on the benzene ring were found to be essential for high herbicidal activity in a series of 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives . The HOMO-LUMO energy gap and global reactivity descriptor values of synthesized compounds have been determined to predict their reactivity .
Case Studies
Several case studies have been reported where synthesized pyridazine derivatives were evaluated for their biological activities. For instance, novel thieno[2,3-c]pyridazines were evaluated for their antibacterial activities . Another study synthesized a series of pyrazolo[1,5-b]pyridazines and identified them as selective cyclin-dependent kinase inhibitors with potential use in the treatment of solid tumors . Additionally, the herbicidal activities of novel pyridazine derivatives were evaluated through Spirodela polyrrhiza and greenhouse tests, with some compounds exhibiting excellent herbicidal activities .
Scientific Research Applications
Synthetic Applications and Methodologies
- Donor-Acceptor Cyclopropanes in Cycloaddition Reactions : A study by Garve et al. demonstrated the use of donor-acceptor cyclopropanes reacted with hydrazonyl chlorides under Lewis acid catalysis to afford tetrahydropyridazines. This [3 + 3]-cycloaddition process facilitates the synthesis of diverse pyridazine derivatives, showcasing the utility of cyclopropyl-containing compounds in constructing complex heterocycles (Garve, Petzold, Jones, & Werz, 2016).
- Microwave-Assisted Synthesis : The synthesis of 3,6-di(pyridin-2-yl)pyridazines, which exhibit metal-coordinating abilities forming gridlike metal complexes, was accelerated under microwave conditions. This method, presented by Hoogenboom, Moore, and Schubert, highlights the efficiency of microwave-assisted reactions in the synthesis of pyridazine derivatives (Hoogenboom, Moore, & Schubert, 2006).
Biological Applications
- Antimicrobial and Anticancer Activities : Zaki, Sayed, and Elroby discussed the regioselectivity of 1,3-dipolar cycloadditions leading to the synthesis of pyrazolo[3,4-d]pyridazines among other compounds, showing significant antimicrobial, anti-inflammatory, and analgesic activities. This study underscores the potential of pyridazine derivatives in developing new therapeutic agents (Zaki, Sayed, & Elroby, 2016).
- Synthesis of Novel Heterocyclic Compounds : The work by Azab, Youssef, and El-Bordany explored the synthesis of new heterocyclic compounds containing a sulfonamido moiety, yielding pyran, pyridine, and pyridazine derivatives with notable antibacterial activities. This research highlights the chemical diversity and biological relevance of pyridazine-based compounds (Azab, Youssef, & El-Bordany, 2013).
Future Directions
Pyridazine derivatives, including “3-Cyclopropyl-6-(thian-4-yloxy)pyridazine”, have shown a wide range of pharmacological activities, making them a promising area for future research . They could be further explored for their potential applications in medicinal chemistry, drug discovery, and other fields .
Mechanism of Action
Target of Action
Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities . They interact with a variety of targets, depending on the specific compound and its structure.
Mode of Action
The mode of action of pyridazinone derivatives can vary widely. For example, some 6-aryl-3(2H)-pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation
Result of Action
The molecular and cellular effects of a compound’s action depend on its specific targets and mode of action. Pyridazinone derivatives have been found to have a wide range of effects, such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities
properties
IUPAC Name |
3-cyclopropyl-6-(thian-4-yloxy)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-2-9(1)11-3-4-12(14-13-11)15-10-5-7-16-8-6-10/h3-4,9-10H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEBOIUWGFYUMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OC3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-{(Z,2Z)-3-[4-(dimethylamino)phenyl]-2-propenylidene}-5-methyl-2-oxo-1-phenethyl-1,2-dihydro-3H-pyrrole-4-carboxylate](/img/structure/B2521980.png)
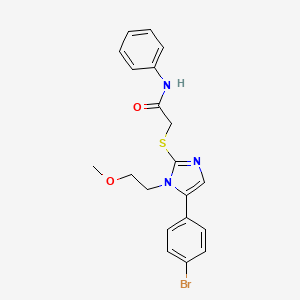
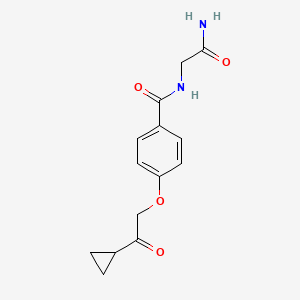
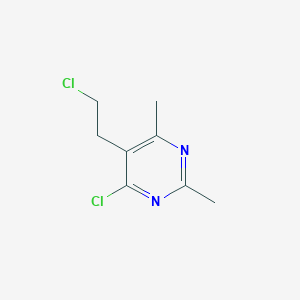

![5-(1-(Isobutylsulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2521988.png)

![4-((1-(2-(benzylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2521991.png)

![6-[3-(Trifluoromethyl)phenyl]pyridazin-3-ol](/img/structure/B2521993.png)
![3-(3,4-Dimethylphenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2521996.png)
![(E)-2,5-dimethyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)furan-3-carboxamide](/img/structure/B2521999.png)

